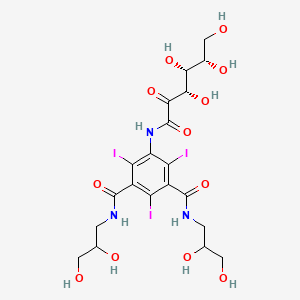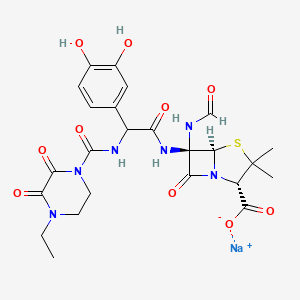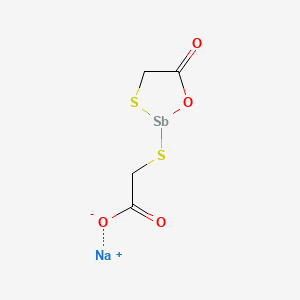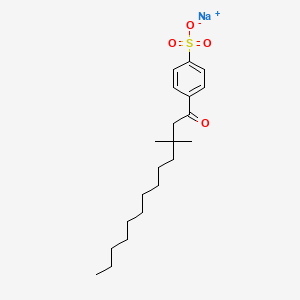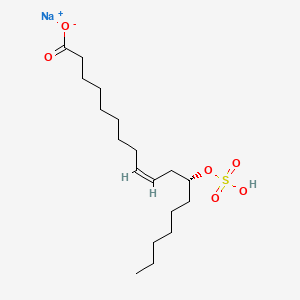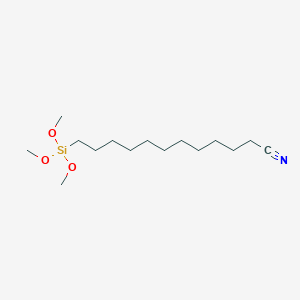
11-Cyanoundecyltrimethoxysilane
Vue d'ensemble
Description
11-Cyanoundecyltrimethoxysilane (11-CNU) is an organosilicon compound used in a variety of applications, including synthetic organic chemistry, material science, and biomedical research. 11-CNU is a highly versatile compound, capable of forming covalent bonds with a wide range of substrates and being used as a linker in various reactions. It has been used in the synthesis of novel organic compounds, in the modification of surfaces, and in the development of biocompatible materials. In addition, 11-CNU has been used in the study of a variety of biochemical and physiological processes, such as cell adhesion, cell migration, and protein-protein interactions.
Applications De Recherche Scientifique
Synthèse chimique
“11-Cyanoundecyltrimethoxysilane” est un composé chimique de formule moléculaire C15H31NO3Si et de masse moléculaire 301,50 g/mol . Il est utilisé dans divers processus de synthèse chimique en raison de ses propriétés uniques .
Production de radiotraceurs
L'une des applications importantes de “this compound” est la production de radiotraceurs marqués au 11C . Ces radiotraceurs sont utilisés dans la tomographie par émission de positons (TEP), un type d'examen d'imagerie qui permet de révéler le fonctionnement des tissus et des organes .
Imagerie médicale
Les radiotraceurs marqués au 11C produits à l'aide de “this compound” sont utilisés en imagerie médicale pour suivre l'activité métabolique des composés carbonés biologiquement pertinents . Ceci est particulièrement utile en médecine nucléaire moderne .
Synthèse de médicaments
“this compound” est également utilisé dans la synthèse de médicaments . Par exemple, il a été utilisé dans la production de N-méthyl-[11C]choline, L-S-méthyl-[11C]méthionine et [11C]acétate .
Recherche et développement
Dans le domaine de la recherche et du développement, “this compound” est utilisé dans le développement de nouvelles méthodes de synthèse . Par exemple, il a été utilisé dans le développement d'une nouvelle unité à usage unique pour la synthèse de traceurs marqués au carbone-11 .
Applications industrielles
Dans le secteur industriel, “this compound” est utilisé dans diverses applications en raison de ses propriétés chimiques uniques . Cependant, les applications industrielles spécifiques ne sont pas détaillées dans les sources.
Safety and Hazards
When handling 11-Cyanoundecyltrimethoxysilane, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or inhalation, medical attention should be sought immediately . It’s also recommended to wear chemical impermeable gloves and ensure adequate ventilation .
Mécanisme D'action
Target of Action
11-Cyanoundecyltrimethoxysilane is primarily used as a chemical intermediate It has been used as an immobilization matrix to efficiently load anti-rack 1 antibodies in the design of an ultrasensitive electrochemical immunosensor .
Mode of Action
It’s known that the compound provides a favorable platform for the efficient loading of antibodies, suggesting it may interact with these proteins to enhance their stability and functionality .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It’s known that the compound can cause serious eye irritation , suggesting it may have cytotoxic effects. More research is needed to fully understand the effects of this compound’s action.
Analyse Biochimique
Biochemical Properties
11-Cyanoundecyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to cause serious eye irritation, indicating its potential to interact with ocular proteins and enzymes . The compound’s interaction with methanol, a hydrolysis product, suggests that it may influence metabolic pathways involving alcohol dehydrogenase and other related enzymes . Additionally, its organosilane nature allows it to form stable bonds with biomolecules, facilitating its role as a chemical intermediate in various biochemical processes .
Cellular Effects
This compound has been observed to cause irritation to the respiratory tract upon inhalation, indicating its potential impact on respiratory epithelial cells . Overexposure to the compound may lead to coughing and other respiratory symptoms, suggesting its influence on cellular signaling pathways related to inflammation and immune response . Furthermore, its ability to cause serious eye irritation implies that it can affect ocular cells, potentially altering gene expression and cellular metabolism in the eye .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. Its interaction with methanol, a hydrolysis product, indicates that it may inhibit or activate enzymes involved in methanol metabolism, such as alcohol dehydrogenase . The compound’s organosilane structure allows it to form covalent bonds with proteins and enzymes, potentially leading to changes in their activity and function . These interactions can result in alterations in gene expression and cellular signaling pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation properties. The compound is known to cause serious eye irritation, which may persist or worsen with prolonged exposure . Additionally, its interaction with methanol suggests that it may undergo hydrolysis over time, leading to the formation of methanol and other degradation products . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained cellular effects, including changes in cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and respiratory symptoms, while higher doses may lead to more severe effects, including toxicity and adverse reactions . The compound’s interaction with methanol suggests that high doses may result in methanol poisoning, characterized by symptoms such as nausea, vomiting, headache, and visual disturbances . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways related to its hydrolysis and interaction with methanol. The compound’s hydrolysis leads to the formation of methanol, which is further metabolized by enzymes such as alcohol dehydrogenase . This interaction suggests that this compound may influence metabolic flux and metabolite levels in pathways involving alcohol metabolism . Additionally, its organosilane structure allows it to participate in biochemical reactions that involve the formation of stable bonds with biomolecules .
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with transporters and binding proteins. Its organosilane nature allows it to form stable bonds with cellular components, facilitating its transport and accumulation in specific tissues . The compound’s interaction with methanol suggests that it may be distributed in a manner similar to other alcohols, potentially affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound’s organosilane nature allows it to target specific compartments or organelles within the cell, potentially affecting its activity and function . Additionally, its interaction with methanol suggests that it may localize to regions involved in alcohol metabolism, such as the cytoplasm and mitochondria . These localization patterns can provide insights into the compound’s biochemical effects and mechanisms of action.
Propriétés
IUPAC Name |
12-trimethoxysilyldodecanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO3Si/c1-17-20(18-2,19-3)15-13-11-9-7-5-4-6-8-10-12-14-16/h4-13,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTBFZCLFNNXEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCC#N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627268 | |
| Record name | 12-(Trimethoxysilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253788-37-3 | |
| Record name | 12-(Trimethoxysilyl)dodecanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Cyanoundecyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


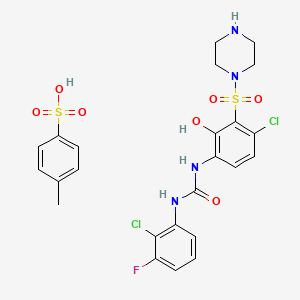
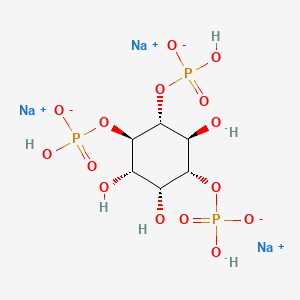
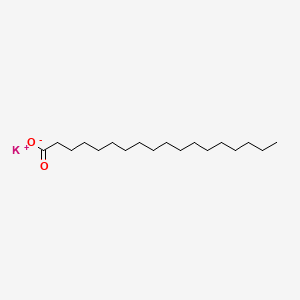
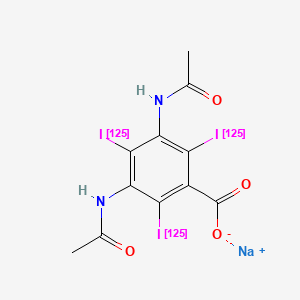
![potassium;(2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260587.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hex-2-enethioate](/img/structure/B1260589.png)
